N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c1-11-4-2-7-14(8-11)23-15(27)10-29-18-26-25-17(30-18)24-16(28)12-5-3-6-13(9-12)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAWJOYTMPEEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, also referred to as 2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a complex organic compound characterized by its unique molecular structure and diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₅N₅O₄S₂
- Molecular Weight : Approximately 429.5 g/mol
- CAS Number : 392292-18-1
Biological Activities
The biological significance of this compound is underscored by its diverse pharmacological properties:
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various bacterial strains. Studies have shown that derivatives containing the thiadiazole moiety demonstrate potent antibacterial and antifungal activities. For instance, compounds with similar structures have been reported to have minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
- Anticancer Potential : Research indicates that thiadiazole derivatives possess cytostatic properties, making them potential candidates for cancer therapy. The mechanism involves the inhibition of cell proliferation in various cancer cell lines .
- Anti-inflammatory Effects : Certain derivatives have shown promising anti-inflammatory activities in preclinical models. For example, compounds derived from 1,3,4-thiadiazole have been tested in mouse models of autoimmune diseases, demonstrating efficacy comparable to established anti-inflammatory drugs .
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures:
- Formation of Thiadiazole Ring : The initial step often includes the reaction of thiosemicarbazide with appropriate carbonyl compounds to form the thiadiazole structure.
- Substitution Reactions : Subsequent reactions involve the introduction of the m-tolylamino group and trifluoromethyl benzamide moiety through electrophilic aromatic substitution or nucleophilic addition methods.
- Purification and Characterization : The final product is purified using chromatography techniques and characterized by spectroscopic methods such as NMR and mass spectrometry.
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:
Scientific Research Applications
Structural Overview
The compound's structure can be represented as follows:
- Molecular Formula : C18H18F3N3O2S
- Molecular Weight : 393.48 g/mol
The presence of the thiadiazole ring enhances the compound's stability and reactivity, making it a subject of interest for further exploration in drug discovery and development.
Antimicrobial Activity
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has demonstrated significant antimicrobial properties. Studies indicate that thiadiazole derivatives can effectively inhibit the growth of various bacterial strains. For instance:
- Mechanism of Action : The compound may disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Case Study : A study reported that related thiadiazole derivatives inhibited Xanthomonas oryzae at concentrations as low as 100 μg/mL.
Anticancer Properties
The compound shows promise in anticancer research due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways by affecting mitochondrial function.
- Inhibition of Cell Proliferation : Similar derivatives have been effective against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Comparative Analysis of Anticancer Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiadiazole Derivative A | Thiadiazole ring | IC50 < 10 µM against MCF-7 |
| Thiadiazole Derivative B | Amide linkage | Inhibition of A549 cell growth |
Pharmacokinetics
Key factors influencing the compound's bioavailability include:
- Molecular Weight : Affects absorption and distribution.
- Polarity : Influences solubility and membrane permeability.
Future Research Directions
Further studies are warranted to explore the full therapeutic potential of this compound. Key areas for future research include:
- Optimization of Structure : Modifying the existing structure to enhance biological activity and reduce toxicity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
Q & A
Q. What are the standard synthetic protocols for N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride to introduce the thioether linkage.
Amide Coupling : Attach the m-tolylamino group via nucleophilic substitution under basic conditions (e.g., triethylamine in dry DMF).
Trifluoromethyl Benzamide Integration : Use coupling agents like EDC/HOBt to conjugate the trifluoromethylbenzoyl moiety.
Critical parameters include:
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) and carbon backbone integrity.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~460–480).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~3300 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C–S: ~1.75 Å, C–N: ~1.32 Å) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products during synthesis?
- Methodological Answer : Systematic optimization strategies include:
- Stoichiometry Adjustments : Vary molar ratios of reactants (e.g., 1.2:1 excess of chloroacetyl chloride to thiadiazole precursor).
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for amide bond formation efficiency.
- Solvent Effects : Compare reaction rates in DMF (polar aprotic) vs. THF (low polarity).
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 mins vs. 24 hrs at RT).
Post-reaction, monitor by TLC and HPLC to quantify impurities (e.g., unreacted thiol or acyl chloride derivatives) .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals?
- Methodological Answer : Address spectral ambiguities through:
- 2D NMR Techniques :
- HSQC/HMBC : Correlate ¹H-¹³C couplings to assign quaternary carbons (e.g., trifluoromethylbenzamide C=O).
- COSY : Identify spin-spin couplings in crowded aromatic regions.
- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns.
- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (software: Gaussian, B3LYP/6-31G*) .
Q. How to design assays to evaluate the compound’s biological activity and mechanism of action?
- Methodological Answer : A tiered approach is recommended:
Q. In Vitro Screening :
- Cytotoxicity Assays : Use MTT/WST-1 on cancer cell lines (e.g., MDA-MB-231, PC3) with IC₅₀ calculations.
- Enzyme Inhibition : Test kinase (e.g., Src, Abl) or protease inhibition via fluorescence-based assays.
Q. Mechanistic Studies :
- Molecular Docking : Simulate binding to targets (e.g., PD-L1, EGFR) using AutoDock Vina.
- Apoptosis Markers : Quantify caspase-3/7 activation via flow cytometry.
ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assay) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer : Potential resolutions include:
- Assay Standardization : Control variables (cell passage number, serum concentration) to reduce inter-lab variability.
- Structural Verification : Reconfirm compound identity via LC-MS to rule out degradation or isomerization.
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) and statistical tests (ANOVA).
Example: A 10-fold difference in cytotoxicity may arise from variances in cell viability assay protocols (e.g., incubation time: 48 vs. 72 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
